2-Amino-6-methoxy-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile
Overview
Description
2-Amino-6-methoxy-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of amino, methoxy, and dicarbonitrile functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methoxy-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile typically involves a multi-step process starting from readily available starting materials. One common method involves the condensation of 4-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-amino-4-(4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile . The reaction is usually carried out under reflux conditions in ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-Amino-6-methoxy-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile has been explored for its potential in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Studied for its cytotoxic effects on cancer cell lines, showing promise as an anticancer agent.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. In cancer research, it has been shown to inhibit key enzymes involved in cell proliferation, such as c-Met and Pim-1 kinases . The inhibition of these enzymes disrupts signaling pathways that are crucial for tumor growth and survival, leading to apoptosis of cancer cells.
Comparison with Similar Compounds
- 2-Amino-4-(4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile
- 2-Amino-4-(4-cyanophenyl)-6-methoxypyridine-3,5-dicarbonitrile
Comparison: Compared to its analogs, 2-Amino-6-methoxy-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile exhibits unique electronic properties due to the presence of both methoxy and dicarbonitrile groups. This makes it particularly suitable for applications in organic electronics and as a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-amino-6-methoxy-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-20-10-5-3-9(4-6-10)13-11(7-16)14(18)19-15(21-2)12(13)8-17/h3-6H,1-2H3,(H2,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUICNMNVAMJDRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)OC)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.